molecular formula C4H2NNaO3 B582291 Sodium oxazole-2-carboxylate CAS No. 1255098-88-4

Sodium oxazole-2-carboxylate

Cat. No.: B582291
CAS No.: 1255098-88-4
M. Wt: 135.054
InChI Key: DAMOVWVGBYVXET-UHFFFAOYSA-M
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Description

Sodium oxazole-2-carboxylate is a chemical compound with the molecular formula C4H2NNaO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium oxazole-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetic nanocatalysts has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Sodium oxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into oxazole derivatives with different functional groups.

    Substitution: It can undergo substitution reactions to introduce various substituents at different positions on the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Sodium oxazole-2-carboxylate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives can inhibit enzymes or receptors involved in various biological processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the oxazole derivative .

Comparison with Similar Compounds

    Oxazole-4-carboxylate: Another oxazole derivative with similar biological activities.

    Isoxazole-2-carboxylate: A structurally related compound with different substitution patterns.

    Thiazole-2-carboxylate: A sulfur-containing analog with distinct chemical properties.

Uniqueness: Sodium oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

sodium;1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMOVWVGBYVXET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719184
Record name Sodium 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255098-88-4
Record name Sodium 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 1,3-oxazole-2-carboxylate
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